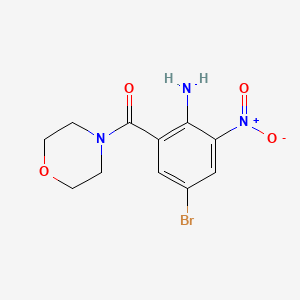

(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

Description

Properties

IUPAC Name |

(2-amino-5-bromo-3-nitrophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O4/c12-7-5-8(10(13)9(6-7)15(17)18)11(16)14-1-3-19-4-2-14/h5-6H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIGRZPFIAZBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a synthetic compound with potential therapeutic applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an amino group, a bromo group, and a nitro group, along with a morpholine moiety. The presence of these functional groups suggests diverse reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino and nitro groups facilitate hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, in vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through caspase activation and disruption of microtubule assembly .

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 15.5 |

| U-87 (glioblastoma) | 12.3 |

| L5178Y (lymphoma) | 22.5 |

Antioxidant Activity

In addition to its anticancer effects, this compound has shown promising antioxidant activity. Studies indicated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

- Study on Apoptotic Mechanisms : A study focused on the apoptotic effects of the compound in lymphoma cells revealed that it significantly increased caspase-3 activity, indicating its potential as an anticancer agent through apoptosis induction .

- Antioxidant Evaluation : In another study, the compound was tested for its ability to reduce oxidative stress in human cell lines. Results showed a notable decrease in reactive oxygen species (ROS) levels upon treatment with the compound .

Comparative Analysis

When compared to similar compounds, such as (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone, this compound exhibits enhanced biological activity due to the strategic positioning of its substituents that increase its reactivity and interaction potential .

Table 2: Comparison of Biological Activities

| Compound | Anticancer IC50 (µM) | Antioxidant Activity |

|---|---|---|

| This compound | 15.5 | High |

| (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone | 20.0 | Moderate |

Comparison with Similar Compounds

(2-Amino-4-nitrophenyl)-morpholin-4-yl-methanone (CAS: 1258322-92-7)

- Substituents: Amino (-NH₂) at position 2, nitro (-NO₂) at position 3.

- Key Properties: Parameter Value Hydrogen Bond Donors 1 Hydrogen Bond Acceptors 5 XlogP 1.5 Polar Surface Area 101 Ų Comparison: The absence of a bromo group reduces molecular weight and lipophilicity (XlogP = 1.5 vs. estimated ~2.0 for the brominated analogue).

(5-Bromopyridin-3-yl)-morpholin-4-yl-methanone (CAS: 342013-81-4)

- Substituents : Bromo (-Br) on a pyridine ring instead of benzene.

- Molecular Formula : C₁₀H₁₁BrN₂O₂.

- Key Differences : The pyridine ring introduces a nitrogen atom, enhancing basicity and hydrogen-bonding capacity. This structural variation may influence binding affinity in enzyme inhibition studies compared to the benzene-based target compound .

[1-((S)-1-Benzyl-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]-morpholin-4-yl-methanone

- Substituents : Triazole ring with a benzyl-hydroxyethyl side chain.

- Synthesis : 30% yield via nucleophilic substitution between morpholine and a triazole intermediate.

- Comparison : The triazole core and bulky substituents reduce rotational freedom, contrasting with the planar phenyl group in the target compound. This impacts conformational stability and synthetic accessibility .

Comparison with (3-Amino-2-fluorophenyl)-morpholin-4-yl-methanone

Electronic Effects

Pharmacokinetic (PK) Trends

- Morpholine Derivatives: Compounds like (+)-[(R)-2-(2,4-dichlorophenyl)-...]-morpholin-4-yl-methanone () exhibit improved blood-brain barrier penetration due to moderate XlogP values (~2–3).

Data Table: Comparative Analysis

| Compound | Substituents | XlogP | Polar Surface Area (Ų) | Synthetic Yield | Key Applications |

|---|---|---|---|---|---|

| Target Compound | 2-NH₂, 5-Br, 3-NO₂ | ~2.0 | ~105 | Not reported | Drug discovery, catalysis |

| (2-Amino-4-nitrophenyl)-morpholin-4-yl-methanone | 2-NH₂, 4-NO₂ | 1.5 | 101 | Not reported | Intermediate for dyes |

| (5-Bromopyridin-3-yl)-morpholin-4-yl-methanone | Pyridine-Br | ~1.8 | ~95 | Not reported | Kinase inhibition studies |

| [1-((S)-1-Benzyl-2-hydroxyethyl)-triazolyl]-morpholin-4-yl-methanone | Triazole-benzyl-hydroxyethyl | 2.2 | 110 | 30% | Antimicrobial agents |

Research Findings and Implications

- Structural Insights : The bromo and nitro substituents in the target compound may enhance binding to targets like kinases or GPCRs through halogen bonding and electrostatic interactions, as observed in related morpholine derivatives .

- Synthetic Challenges : Low yields in triazole-morpholine hybrids (e.g., 30% in ) suggest that steric hindrance from bulky groups (e.g., bromo) could further complicate synthesis, necessitating optimized coupling conditions .

Q & A

Q. What mechanistic insights explain low yields in coupling reactions involving the bromo substituent?

- Answer : Steric hindrance from the ortho-nitro and amino groups may impede oxidative addition in palladium-catalyzed couplings. Switch to bulky ligands (e.g., XPhos) or microwave-assisted conditions to accelerate reactivity. Alternatively, protect the amino group (e.g., as a tert-butoxycarbonyl derivative) to reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.